4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline solubility data
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline solubility data
An In-depth Technical Guide on the Solubility Profile of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline, a substituted nitroaniline derivative. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined solubility data for this specific compound. This document, therefore, serves a dual purpose: first, to formally report this data gap, and second, to provide a robust theoretical and practical framework to enable researchers to determine the solubility of this compound in-house. We present the foundational thermodynamic principles of solubility, a qualitative assessment of expected solubility based on molecular structure, and a detailed, field-proven experimental protocol based on the isothermal shake-flask method. This guide is designed to equip scientists with the necessary tools to generate reliable, publication-quality solubility data, which is a critical parameter in drug discovery, process chemistry, and formulation development.
Introduction and Statement of Data Unavailability
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a complex organic molecule featuring a substituted benzene ring. Its structural motifs, including the nitroaniline core, are common in compounds used as intermediates in the synthesis of pharmaceuticals and dyes.[1][2] The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification via crystallization, and bioavailability in pharmaceutical formulations.[3][]
Despite its potential relevance, a thorough review of scientific literature and chemical databases indicates that no empirical solubility data for 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline has been published. This guide directly addresses this information gap not by speculation, but by providing a scientifically rigorous methodology for its determination.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] The relationship is described by the equation:
ΔG = ΔH – TΔS [5]
Where:
-
ΔH is the enthalpy of dissolution, representing the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS is the entropy of dissolution, reflecting the change in disorder of the system.[5]
For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).[6] This balance between enthalpy and entropy is influenced by several factors, primarily the intermolecular forces between the solute and solvent, often summarized by the principle "like dissolves like."
Qualitative Solubility Prediction Based on Molecular Structure
The molecular structure of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline allows for a qualitative prediction of its solubility behavior.
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Hydrophobic Characteristics: The benzene ring, the bromo substituent, and the nonpolar isopropyl group contribute significantly to the molecule's lipophilicity. These features suggest poor solubility in aqueous media but favorable solubility in nonpolar organic solvents.[7]
-
Polar Characteristics: The presence of a nitro group (-NO₂), a methoxy group (-OCH₃), and the secondary amine (-NH-) introduces polarity and the potential for hydrogen bonding. These groups are expected to enhance solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[8][9]
Based on this structural analysis, it is predicted that 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline will exhibit limited to negligible solubility in water and preferential solubility in a range of common organic solvents.
Molecular Structure Diagram
Caption: 2D structure of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and directness.[10] The following protocol provides a self-validating system for generating accurate data.
Materials and Reagents
-
Solute: 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (high purity, >98%)
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Solvents: A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane).
-
Equipment:
-
Analytical balance (4 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic orbital shaker or shaking water bath
-
Calibrated positive displacement pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Volumetric flasks and appropriate glassware.
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Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline to several glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.[3]
-
Accurately pipette a precise volume (e.g., 2.00 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent any solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the target temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).[10]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. It is crucial to maintain the target temperature during this step.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all particulate matter. This step must be performed quickly to avoid temperature changes that could cause precipitation.[11]
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The concentration of aniline derivatives is commonly determined using techniques like HPLC or capillary electrophoresis.[12]
-
A calibration curve must be generated using standards of known concentrations of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Data Presentation
All experimentally determined quantitative data should be summarized in a structured table for clarity and comparative analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| [Other Solvent] | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV |
Safety and Handling
While specific toxicity data for 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is not available, compounds with nitro and bromo aromatic structures should be handled with caution. Similar compounds, such as 4-Bromo-2-nitroaniline, are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This guide establishes that there is no publicly available solubility data for 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. To address this, we have provided a comprehensive framework grounded in the fundamental principles of solubility. By following the detailed isothermal shake-flask protocol, researchers can confidently and accurately determine the solubility of this compound in various solvent systems. The generation of this data is a critical first step for any further research or development involving this molecule, enabling informed decisions in process optimization, formulation, and synthetic strategy.
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